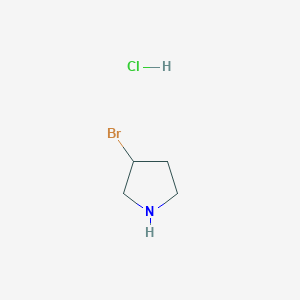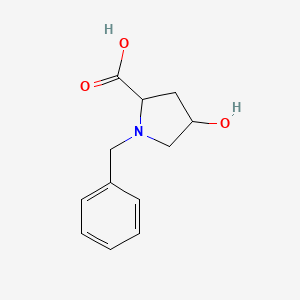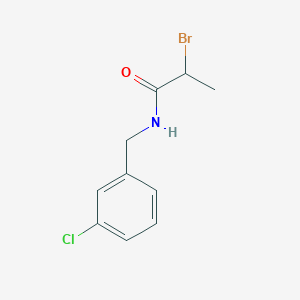
3-Bromopyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyrrolidine hydrochloride is a chemical compound with the CAS Number: 1354010-12-0 . It has a molecular weight of 186.48 . It is typically stored at temperatures around -10 degrees . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H .Chemical Reactions Analysis
Pyrrolidine compounds, including this compound, are often used in the synthesis of bioactive molecules . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 186.48 . The compound is typically stored at temperatures around -10 degrees .Applications De Recherche Scientifique
Synthesis of Anticonvulsant Compounds
3-Bromopyrrolidine derivatives have been synthesized and tested for their anticonvulsant activities. For instance, the synthesis of a series of 3-aminopyrroles and their derivatives exhibited considerable anticonvulsant activity with minimal neurotoxicity. This illustrates the compound's potential as a precursor in developing anticonvulsant drugs (Unverferth et al., 1998).
Ring Expansion and Synthesis of Amino Pyrrolidines
A novel protocol involving the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to synthesize 3-amino-2-methylpyrrolidines highlights another significant application. This method demonstrates a pathway to access a variety of pyrrolidine derivatives, which are valuable in medicinal chemistry (D’hooghe et al., 2009).
Palladium-mediated Arylation
Research into the palladium-mediated N-arylation of heterocyclic diamines, including 3-aminopyrrolidine, unveils the compound's role in selective chemical synthesis processes. This study not only expanded the understanding of chemoselectivity in these reactions but also contributed to the development of more efficient synthesis methods for heterocyclic amines (Cabello-Sanchez et al., 2007).
CO2 Capture
One intriguing application outside the realm of pharmaceuticals is in CO2 capture. An ionic liquid incorporating a cation with an appended amine group, synthesized from 3-bromopropylamine hydrobromide, showed the ability to react reversibly with CO2. This positions 3-bromopyrrolidine derivatives as potential agents in environmental technologies aimed at mitigating carbon dioxide levels (Bates et al., 2002).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolidine alkaloids, a class of compounds to which 3-bromopyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets and exhibit a wide range of pharmacological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence several important biological pathways, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Given the diverse range of activities exhibited by pyrrolidine alkaloids, it’s likely that the effects of this compound at the molecular and cellular level are complex and multifaceted .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including 3-Bromopyrrolidine hydrochloride, are widely used in drug discovery due to their versatile scaffold . They are used to obtain compounds for the treatment of various human diseases . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Analyse Biochimique
Biochemical Properties
Pyrrolidine alkaloids, a class of compounds to which 3-Bromopyrrolidine hydrochloride belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Cellular Effects
Compounds similar to this compound, such as 3-Bromopyruvate, have been shown to induce cell death in cancer cells by inhibiting Hexokinase II activity, thereby suppressing the production of ATP .
Molecular Mechanism
It is known that brominated compounds can interact with biomolecules through halogen bonding, which could potentially influence enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the dosage of a compound can significantly influence its effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine alkaloids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that the transport and distribution of a compound can significantly influence its localization or accumulation .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
Propriétés
IUPAC Name |
3-bromopyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYGRPMTUNGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952748-39-9 |
Source


|
| Record name | 3-bromopyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)
![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)


![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)


![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

